Cas no 7292-70-8 (dl-2-(4-chlorophenyl)glycine)
dl-2-(4-chlorophenyl)glycine structure
Product Name:dl-2-(4-chlorophenyl)glycine
CAS-nummer:7292-70-8
MF:C8H8ClNO2
MW:185.607621192932
CID:977643
PubChem ID:738019
Update Time:2025-04-19
dl-2-(4-chlorophenyl)glycine Chemische en fysische eigenschappen
Naam en identificatie
-
- dl-2-(4-chlorophenyl)glycine
- 2-AMINO-2-(4-CHLOROPHENYL)ACETIC ACID
- (+/-)-4-CHLOROPHENYLGLYCINE
- 4-CHLOROPHENYL GLYCINE
- AMINO-(4-CHLORO-PHENYL)-ACETIC ACID
- BIO-FARMA BF000295
- DL-PARACHLOROPHENYLGLYCINE
- H-DL-(4-CL-PHENYL)GLY-OH
- H-DL-PHG(4-CL)-OH
- RARECHEM AK ML 0510
- Amino(4-chlorophenyl)acetic acid
- AC-24614
- AS-18495
- (s)-2-amino-2-(4-chlorophenyl)acetic acid
- L-4-Chlorophenylglycine
- (alphaS)-alpha-Amino-4-chlorobenzeneacetic acid
- SCHEMBL11733722
- BENZENEACETIC ACID, ALPHA-AMINO-4-CHLORO-, (ALPHAS)-
- (2s)-amino(4-chlorophenyl)ethanoic acid
- l-(4-chlorophenyl)glycine
- (4-Chlorophenyl)glycine, L-
- 7292-70-8
- 67336-19-0
- (S)-AMINO(4-CHLOROPHENYL)ACETIC ACID
- (s)-4-chlorophenyl glycine
- (2S)-2-amino-2-(4-chlorophenyl)acetic acid
- J-300370
- QGJGBYXRJVIYGA-ZETCQYMHSA-N
- h-phg(4-cl)-oh
- AKOS015854041
- (s)-amino-(4-chloro-phenyl)-acetic acid
- HY-W005720
- L-4-CL-PHG-OH
- alpha-Amino-4-chlorobenzeneacetic acid, (alphaS)-
- L-4-chloro-phenylglycine
- MFCD03701467
- FSL7DF2U9W
- L-2-(4-Chlorophenyl)glycine
- AKOS006344711
- (s)-4-chlorophenylglycine
- CS-W005720
- Z1201622400
- EN300-122219
-
- Inchi: 1S/C8H8ClNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
- InChI-sleutel: QGJGBYXRJVIYGA-ZETCQYMHSA-N
- LACHT: ClC1C=CC(=CC=1)[C@@H](C(=O)O)N
Berekende eigenschappen
- Exacte massa: 185.0243562g/mol
- Monoisotopische massa: 185.0243562g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 2
- Complexiteit: 166
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -1.1
- Topologisch pooloppervlak: 63.3Ų
Experimentele eigenschappen
- Smeltpunt: 275-280°
dl-2-(4-chlorophenyl)glycine Beveiligingsinformatie
- WGK Duitsland:3
- Code gevarencategorie: 22-36/37/38
- Veiligheidsinstructies: 26-36
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- Risicozinnen:R22-R36/37/38
dl-2-(4-chlorophenyl)glycine Gerelateerde literatuur
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
7292-70-8 (dl-2-(4-chlorophenyl)glycine) Gerelateerde producten
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Aanbevolen leveranciers
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
CN Leverancier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
CN Leverancier
Bulk